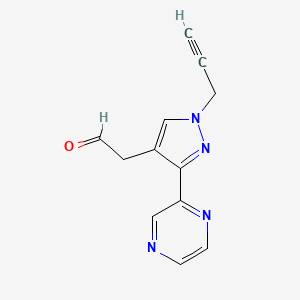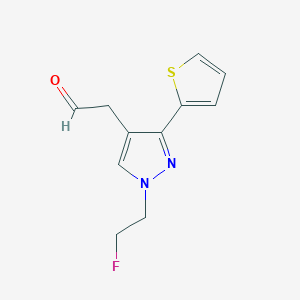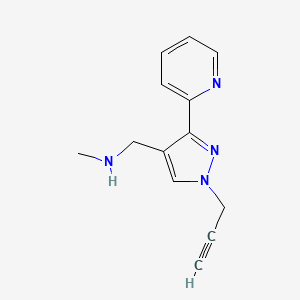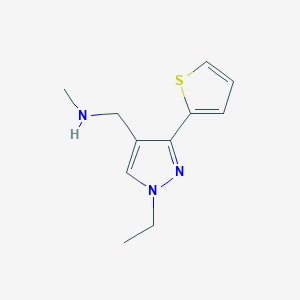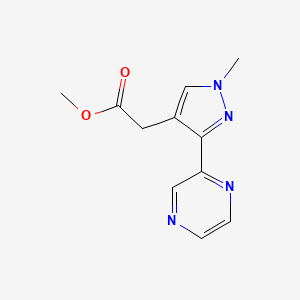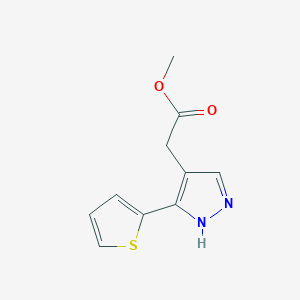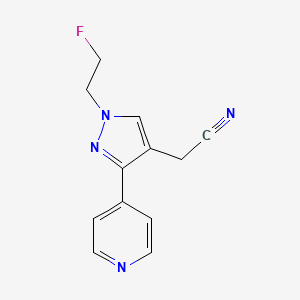
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
Descripción general
Descripción
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11FN4 and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Compounds structurally related to 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile have been synthesized and evaluated for their biological activities. For example, pyrazolo[3,4-b]pyridines synthesized through multi-component reactions exhibited significant antibacterial and antifungal activities, as well as antitumor activity against liver cell lines (El-Borai et al., 2012). This suggests potential applications in the development of new antimicrobial and anticancer agents.
Antioxidant Activity
Research on heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, a related chemical structure, has shown that some of these compounds possess antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015). This highlights their potential as antioxidants in pharmaceutical formulations or as protective agents in biological systems.
Luminescent Materials
The synthesis of mixed-ligand luminescent Cd(II) frameworks using a novel flexible ligand related to this compound demonstrated diverse structural motifs and unique functional properties, indicating their potential applications in luminescent materials and optical sensors (Cai, Guo, & Li, 2013).
Facile Synthetic Routes for Derivatives
Facile synthetic approaches have been developed for the synthesis of pyrazole-4-carbonitrile derivatives, showcasing the versatility of related compounds in generating a wide range of substituted pyrazoles and pyrimidines. This underlines their importance in organic synthesis and drug discovery processes (Ali et al., 2016).
Fluorescent Sensors
A novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, which can act as a sensor for fluorescence detection of small inorganic cations in highly polar solvents, was developed using a ligand structurally related to the target compound. This illustrates the potential use of such compounds in the development of sensitive and selective fluorescent sensors for environmental and biological analyses (Mac et al., 2010).
Propiedades
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWDZXHHQVFNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





